METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Overview
Description
METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a naphthalene ring, a benzothiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Naphthalene Group: The naphthalene-1-carbonyl group is introduced via an acylation reaction using naphthalene-1-carbonyl chloride.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-5-carboxylate
- Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-4-carboxylate
- Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-3-carboxylate
Uniqueness
METHYL 2-(NAPHTHALENE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to the specific position of the carboxylate ester group on the benzothiazole ring. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-25-19(24)13-9-10-16-17(11-13)26-20(21-16)22-18(23)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPHGILZMHIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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